molecular formula C8H13NO2 B2927079 (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid CAS No. 1860033-47-1

(S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid

Cat. No. B2927079
CAS RN: 1860033-47-1
M. Wt: 155.197
InChI Key: XZAVSDIZYROBLG-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carboxylic acids, such as “(S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid”, are organic compounds that contain a carboxyl group (C=O)OH. Compared with mineral acids such as hydrochloric, perchloric, nitric, and sulfuric acids, the carboxylic acids are weak . Even though the carboxylic acids are weak acids, they are many orders of magnitude stronger than the corresponding alcohols .


Synthesis Analysis

The synthesis of carboxylic acids and their derivatives often involves treatment of a 4-exocyclic methylene-substituted proline compound with a metal carbenoid generated through Simmon-Smith reaction or its different variations .


Molecular Structure Analysis

The molecular structure of carboxylic acids is characterized by the presence of a carbonyl group (C=O) and a hydroxyl group (-OH) on the same carbon atom, forming a carboxyl group (-COOH) .


Chemical Reactions Analysis

Carboxylic acids can undergo a variety of reactions, including acid dissociation, reactions at the carbonyl bond (most of which involve attack by a nucleophile), decarboxylation, and substitution on the R group .


Physical And Chemical Properties Analysis

Carboxylic acids have unique physical and chemical properties due to the presence of the carboxyl group. They are polar, can form hydrogen bonds, and tend to have higher boiling points than similar-sized hydrocarbons or alcohols .

Scientific Research Applications

Synthesis and Chemical Applications

The compound (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid, a sterically constrained amino acid, is utilized in various synthetic and drug design applications. Radchenko, Grygorenko, and Komarov (2010) synthesized related 2-azaspiro[3.3]heptane-derived amino acids, highlighting their utility in chemistry and biochemistry, particularly in drug design due to their unique structural properties (Radchenko, Grygorenko, & Komarov, 2010).

Medicinal Chemistry and Drug Design

In medicinal chemistry, this compound and its derivatives are valuable for creating novel therapeutic agents. For example, Odagiri et al. (2013) designed and synthesized derivatives of this compound, exhibiting potent antibacterial activity against respiratory pathogens. Their study demonstrates the compound's relevance in developing treatments for respiratory tract infections (Odagiri et al., 2013).

Organic Chemistry and Synthesis of Proline Scaffolds

In organic chemistry, the compound serves as a key element in synthesizing complex organic structures. López et al. (2020) describe its role in the catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold, highlighting its significance in industrial synthesis, including the production of antiviral drugs (López et al., 2020).

Advanced Organic Synthesis Techniques

Advanced organic synthesis techniques often employ this compound. For instance, Molchanov and Tran (2013) described the highly regioselective 1,3-dipolar cycloaddition reactions involving derivatives of the compound, leading to the formation of spirocyclic structures. This work underscores its versatility in organic synthesis and chemical transformations (Molchanov & Tran, 2013).

Safety and Hazards

The safety and hazards of a specific carboxylic acid depend on its specific structure and properties. It’s always important to refer to the Material Safety Data Sheet (MSDS) for the specific compound .

properties

IUPAC Name

(6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-9-5-8(2-3-8)4-6(9)7(10)11/h6H,2-5H2,1H3,(H,10,11)/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAVSDIZYROBLG-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CC2)CC1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC2(CC2)C[C@H]1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.